Silane, trimethyl(2-propynyloxy)-
Overview
Description
“Silane, trimethyl(2-propynyloxy)-” is an aliphatic terminal alkyne . It has a linear formula of (CH3)3CSi(CH3)2OCH2C≡CH . It may be used in the synthesis of polytrialkylsiloxy-substituted macromolecules . It may also be utilized in the preparation of functionalized 4-enynes and 1,4-dienes .
Molecular Structure Analysis
The molecular weight of “Silane, trimethyl(2-propynyloxy)-” is 170.32 . The InChI key is ZYDKYFIXEYSNPO-UHFFFAOYSA-N . Unfortunately, the specific 3D structure is not provided in the available resources.
Chemical Reactions Analysis
While the exact chemical reactions involving “Silane, trimethyl(2-propynyloxy)-” are not detailed in the available resources, it is known that silanes generally have reactive Si-H bonds . This suggests that “Silane, trimethyl(2-propynyloxy)-” could participate in various chemical reactions.
Physical And Chemical Properties Analysis
“Silane, trimethyl(2-propynyloxy)-” has a density of 0.84 g/mL at 25 °C (lit.) . It has a boiling point of 40 °C/8 mmHg (lit.) . The refractive index n20/D is 1.429 (lit.) .
Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary : Tris(trimethylsilyl)silane, a compound similar to “Silane, trimethyl(2-propynyloxy)-”, has been used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science .
- Methods : The compound is used in radical reductions, hydrosilylation, and consecutive radical reactions . The reactions are carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
- Results : The use of tris(trimethylsilyl)silane allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Application in Synthesis of Organofunctional Silanes
- Field : Organic Synthesis
- Summary : A method for the synthesis of organofunctional silanes by the thiol-(meth)acrylate addition reaction has been presented . This involves a model reaction involving 3-mercaptopropyltrimethoxysilane (MPTMS) and hexyl acrylate .
- Methods : Systematic studies were carried out to select an optimum initiator/catalyst of the addition reaction . Reactions between the thiol group (i.e., 3-mercaptopropyltrimethoxysilane) and (meth)acrylates containing various functional groups were carried out .
- Results : In reactions carried out at room temperature, in an air atmosphere and in the presence of dimethylphenylphosphine (DMPP) as a catalyst, quantitative conversions of both substrates were obtained within a few minutes .
Application in Semiconductor Industry
- Field : Semiconductor Industry
- Summary : Trimethylsilane, a compound similar to “Silane, trimethyl(2-propynyloxy)-”, is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .
- Methods : The compound is used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .
- Results : The use of trimethylsilane produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon .
Application in Synthesis of Organic Compounds
- Field : Organic Synthesis
- Summary : tert-Butyldimethyl(2-propynyloxy)silane, a compound similar to “Silane, trimethyl(2-propynyloxy)-”, may be used in the synthesis of ®-2,3-pentadecadien-1-ol and (S)-ethyl 5-(tert-butyldimethylsilyloxy)-2-hydroxy-2-phenylpent-3-ynoate .
- Methods : The compound is used in the synthesis of these organic compounds, but the specific methods of application or experimental procedures are not detailed .
- Results : The use of tert-Butyldimethyl(2-propynyloxy)silane results in the successful synthesis of the mentioned organic compounds .
Application in High-Performance Liquid Chromatography (HPLC)
- Field : Analytical Chemistry
- Summary : “Silane, trimethyl(2-propynyloxy)-” has been used in the separation process in High-Performance Liquid Chromatography (HPLC) .
- Methods : The compound is used as a stationary phase in HPLC columns for the separation of complex mixtures . The specific methods of application or experimental procedures are not detailed .
- Results : The use of “Silane, trimethyl(2-propynyloxy)-” in HPLC allows for effective separation of complex mixtures .
Safety And Hazards
properties
IUPAC Name |
trimethyl(prop-2-ynoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRPJWCNCLSOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063956 | |
Record name | Trimethyl(2-propynyloxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethyl(2-propynyloxy)- | |
CAS RN |
5582-62-7 | |
Record name | Trimethyl(2-propyn-1-yloxy)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5582-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethyl(2-propynyloxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(2-propynyloxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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